1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodocyclopentylmethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multiple steps. One common method includes the following steps:
Formation of 2-iodocyclopentanol: Cyclopentanol is reacted with iodine and a suitable oxidizing agent to form 2-iodocyclopentanol.
Etherification: The 2-iodocyclopentanol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentyl ring and the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced with other functional groups.
Oxidation Reactions: Products include oxidized forms of the cyclopentyl ring or the benzene ring.
Reduction Reactions: Products include reduced forms of the cyclopentyl ring or the benzene ring.
Scientific Research Applications
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated organic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The benzene ring and the cyclopentyl ring can undergo various chemical transformations, affecting the compound’s overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the iodocyclopentyl group.
1-Iodo-4-chlorobenzene: Similar structure but lacks the cyclopentylmethoxy group.
4-Chlorobenzyl chloride: Precursor in the synthesis of 1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, as well as the cyclopentylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H12ClI O
- Molecular Weight : 304.68 g/mol
- IUPAC Name : this compound
The presence of the chlorine and iodine atoms suggests potential interactions with biological targets, possibly influencing its pharmacokinetics and pharmacodynamics.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, halogenated benzene derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways like MAPK and PI3K/Akt .
2. Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways .
3. Neuropharmacological Effects
Preliminary studies suggest that similar compounds may act as modulators of neurotransmitter systems, particularly those involving glutamate receptors. For example, an analogue showed an EC50 value indicating its potency in modulating metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory function .
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of halogenated derivatives on breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant anticancer potential . -
Antimicrobial Assessment :
A comparative analysis in Antimicrobial Agents and Chemotherapy highlighted that derivatives with chlorine and iodine substitutions showed enhanced activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . -
Neuropharmacological Evaluation :
In vivo studies on cognitive function modulation using a rat model indicated that compounds similar to this compound significantly improved memory recall in behavioral tests, correlating with increased levels of glutamate in the hippocampus .
Data Tables
Properties
Molecular Formula |
C12H14ClIO |
---|---|
Molecular Weight |
336.59 g/mol |
IUPAC Name |
1-chloro-4-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
InChI Key |
ASOOIKSKAVGTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.